molecular formula C24H37Na3O10S2 B12097788 trisodium;4-(10,13-dimethyl-3,7-disulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate

trisodium;4-(10,13-dimethyl-3,7-disulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate

Cat. No.: B12097788
M. Wt: 618.6 g/mol
InChI Key: GRNVFQGDTHVNHO-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Ursodeoxycholate-3-sulfate is a sulfated bile acid derivative of ursodeoxycholic acid. Ursodeoxycholic acid, also known as ursodiol, is a secondary bile acid that is naturally occurring in the human body and is used for the treatment of various liver diseases. Ursodeoxycholate-3-sulfate is formed by the sulfation of ursodeoxycholic acid, which enhances its solubility and alters its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ursodeoxycholate-3-sulfate can be synthesized through the sulfation of ursodeoxycholic acid. The process involves the reaction of ursodeoxycholic acid with sulfur trioxide-pyridine complex in an organic solvent such as pyridine or dimethylformamide. The reaction is typically carried out at room temperature for several hours, followed by purification through crystallization or chromatography .

Industrial Production Methods

Industrial production of ursodeoxycholate-3-sulfate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Ursodeoxycholate-3-sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ursodeoxycholate-3-sulfate has several scientific research applications:

Mechanism of Action

Ursodeoxycholate-3-sulfate exerts its effects by interacting with specific molecular targets and pathways. It is known to modulate bile acid transporters and receptors, influencing bile acid metabolism and homeostasis. The compound also exhibits anti-inflammatory and cytoprotective properties, which contribute to its therapeutic effects in liver diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ursodeoxycholate-3-sulfate is unique due to its sulfation, which enhances its solubility and alters its biological activity compared to other bile acids. This modification allows it to interact differently with molecular targets and pathways, providing distinct therapeutic benefits .

Properties

IUPAC Name

trisodium;4-(10,13-dimethyl-3,7-disulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O10S2.3Na/c1-14(4-7-21(25)26)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(33-35(27,28)29)12-15(23)13-20(22)34-36(30,31)32;;;/h14-20,22H,4-13H2,1-3H3,(H,25,26)(H,27,28,29)(H,30,31,32);;;/q;3*+1/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNVFQGDTHVNHO-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)[O-])C)OS(=O)(=O)[O-])C.[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37Na3O10S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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